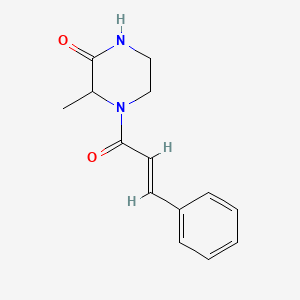

4-Cinnamoyl-3-methylpiperazin-2-one

Description

The study of 4-Cinnamoyl-3-methylpiperazin-2-one is situated at the intersection of several key areas in organic chemistry. Its molecular architecture, featuring a piperazinone core functionalized with a cinnamoyl group, represents a deliberate approach to molecular design. Understanding this compound necessitates an appreciation for the individual contributions of its constituent parts and the overarching goals of research into new heterocyclic entities.

The piperazinone framework is a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group. This structure is a prominent feature in a multitude of compounds investigated in medicinal and materials chemistry. Research into piperazinone derivatives is robust, driven by the quest to develop new molecules with tailored properties. The introduction of various substituents onto the piperazinone ring allows chemists to systematically modify its electronic and steric characteristics, thereby influencing its reactivity and interactions with other molecules. The specific placement of a methyl group at the 3-position and the acylation of the nitrogen at the 4-position with a cinnamoyl group, as seen in 4-Cinnamoyl-3-methylpiperazin-2-one, are examples of synthetic modifications aimed at exploring new chemical space within the piperazinone class.

Piperazinone scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. nih.govnih.govtandfonline.com Their prevalence is due to a combination of favorable properties. The piperazine (B1678402) ring, a core component of the piperazinone scaffold, often imparts improved pharmacokinetic properties, such as increased water solubility, which is a crucial factor for the bioavailability of potential drug candidates. nih.govtandfonline.comresearchgate.net The two nitrogen atoms in the ring provide sites for chemical modification, allowing for the creation of large libraries of diverse compounds. researchgate.netmdpi.comnih.gov This versatility makes the piperazinone scaffold a remarkable and flexible tool for generating a wide array of pharmacologically relevant agents. nih.govresearchgate.netnih.gov The structural diversity of piperazines is a key area of research, with a focus on developing new methods for functionalization to further expand their applications. mdpi.com

The pursuit of novel nitrogen-containing heterocyclic compounds is a major theme in contemporary chemical science. nih.goviipseries.orgopenmedicinalchemistryjournal.com These compounds are fundamental to many areas, from pharmaceuticals to materials science, due to their diverse structures and properties. openmedicinalchemistryjournal.commdpi.com A significant portion of FDA-approved drugs contain nitrogen heterocycles, highlighting their importance in medicinal chemistry. nih.govmdpi.com Current research focuses on several key trajectories. One major area is the development of new synthetic methodologies to create more complex and diverse heterocyclic systems efficiently. Another is the exploration of the structure-activity relationships of these compounds to understand how their chemical architecture influences their function. iipseries.org The design and synthesis of fused tricyclic heterocycles containing piperazine or piperidine (B6355638) moieties is an active area of investigation. acs.orgnih.gov Ultimately, the goal is to expand the library of available nitrogen-containing heterocycles to address ongoing challenges in science and technology. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-[(E)-3-phenylprop-2-enoyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-11-14(18)15-9-10-16(11)13(17)8-7-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,15,18)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZDYYGSZBGCKK-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=O)NCCN1C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 4 Cinnamoyl 3 Methylpiperazin 2 One Formation and Reactivity

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The formation of 4-cinnamoyl-3-methylpiperazin-2-one is a multi-step process, typically involving the initial construction of the 3-methylpiperazin-2-one (B1588561) core, followed by N-acylation with a cinnamoyl precursor. Understanding the mechanisms of these individual steps is crucial for optimizing reaction conditions and yield.

The synthesis of the piperazin-2-one (B30754) ring is a critical step. While numerous methods exist for piperazine (B1678402) synthesis, the formation of the substituted piperazin-2-one core often involves cyclization strategies. researchgate.net A common pathway to the chiral intermediate, (R)-3-methylpiperazin-2-one, starts from an amino acid derivative like D-alanine methyl ester. google.com

A plausible mechanism involves the following key transformations:

Reductive Amination: The synthesis can be initiated by the reductive amination between an amino acid ester (e.g., D-alanine methyl ester) and an N-protected aminoacetaldehyde (e.g., N-Cbz-aminoacetaldehyde). google.com This step forms a secondary amine intermediate.

Deprotection and Intramolecular Cyclization (Lactamization): The protecting group on the ethylamine (B1201723) nitrogen is removed, often via catalytic hydrogenation if it is a carbobenzoxy (Cbz) group. The resulting diamine ester then undergoes a spontaneous or base-catalyzed intramolecular cyclization. The amino group attacks the ester carbonyl, eliminating methanol (B129727) and forming the stable six-membered lactam ring of (R)-3-methylpiperazin-2-one. google.com

Alternative strategies for forming the piperazine ring system include the catalytic reductive cyclization of dioximes, which proceeds through diimine and dihydropyrazine (B8608421) intermediates. nih.gov Another approach involves a domino ring-opening/cyclization (DROC) of activated aziridines with amino acids, which can provide stereoselective access to piperazin-2-ones. researchgate.net

| Ring-Closing Strategy | Key Precursors | General Mechanism | Reference |

| Intramolecular Lactamization | Amino acid ester, N-protected aminoacetaldehyde | Reductive amination followed by deprotection and spontaneous or catalyzed intramolecular attack of the amine on the ester carbonyl. | google.com |

| Reductive Cyclization of Dioximes | Dioximes | Catalytic hydrogenolysis of N-O bonds to a diimine, cyclization to dihydropyrazine, and subsequent reduction. | nih.gov |

| Domino Ring-Opening/Cyclization (DROC) | Activated aziridines, Amino acids | Nucleophilic ring-opening of an aziridine (B145994) by an amino acid, followed by intramolecular cyclization. | researchgate.net |

This table summarizes various mechanistic approaches for the synthesis of the piperazinone core.

Once the 3-methylpiperazin-2-one core is formed, the final step is the N-acylation of the secondary amine at the N4 position with a cinnamoyl group. This reaction forms a stable amide bond. The mechanism depends on the nature of the cinnamoyl precursor used.

Using Cinnamoyl Chloride: The most direct method involves the reaction of 3-methylpiperazin-2-one with cinnamoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine). The mechanism is a standard nucleophilic acyl substitution. The lone pair of the secondary amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group, and subsequent deprotonation by the base yields the final product, 4-cinnamoyl-3-methylpiperazin-2-one.

Using Cinnamic Acid and a Coupling Agent: A common and milder alternative involves the use of cinnamic acid activated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). acs.org The mechanism proceeds as follows:

Activation of Carboxylic Acid: EDC reacts with the carboxylic acid group of cinnamic acid to form a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The secondary amine of the piperazinone attacks the carbonyl carbon of the activated O-acylisourea intermediate.

Product Formation: A tetrahedral intermediate is formed, which then rearranges to release the desired amide product and a water-soluble urea (B33335) byproduct. acs.org This method avoids the harsh conditions and potential side reactions associated with acyl chlorides.

Other methods for N-acylation include the use of cinnamic anhydride (B1165640) as an acyl ammonium (B1175870) precursor in organocatalyzed reactions or transition-metal-catalyzed N-acylations. beilstein-journals.orgscispace.com

| Acylation Precursor | Reagents | Mechanistic Pathway | Reference |

| Cinnamoyl Chloride | Cinnamoyl chloride, Base (e.g., Et₃N) | Nucleophilic acyl substitution on the acyl chloride. | General Knowledge |

| Cinnamic Acid | Cinnamic acid, Coupling Agent (e.g., EDC, HOBt) | Activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the amine. | acs.org |

| Cinnamic Anhydride | Cinnamic anhydride, Organocatalyst (e.g., Isothiourea) | Formation of a reactive α,β-unsaturated acyl ammonium intermediate, which is then attacked by the nucleophile. | scispace.com |

| Cinnamic Acid (Pd-catalyzed) | Cinnamic acid, Tertiary amine, Pd catalyst | Oxidative addition of the Pd(0) catalyst to the carboxylate, followed by reductive elimination with the amine. | beilstein-journals.org |

This table outlines different mechanistic pathways for the N-acylation of the piperazinone ring with cinnamoyl precursors.

Kinetics and Thermodynamics of 4-Cinnamoyl-3-methylpiperazin-2-one Synthesis

The synthesis of complex molecules like 4-cinnamoyl-3-methylpiperazin-2-one involves a sequence of reactions where the interplay between kinetics and thermodynamics is critical in determining the final product distribution and yield. berkeley.edu While specific quantitative kinetic and thermodynamic data for this exact synthesis are not extensively documented in the literature, general principles of organic synthesis allow for a qualitative analysis.

Kinetic Control: In contrast, kinetic control is governed by the activation energy of the reaction steps. The cyclization and acylation steps can often be accelerated using catalysts, which lower the activation energy and allow the reaction to proceed under milder conditions (e.g., lower temperatures). berkeley.edu For instance, the choice of coupling agent in the N-acylation step can significantly impact the reaction rate. The use of highly reactive intermediates, even if they are thermodynamically less stable, can lead to the rapid formation of the desired product. In multistage syntheses, it is common to observe the formation of metastable intermediates that persist as kinetic byproducts before converting to the more stable thermodynamic product. berkeley.edu

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

| Temperature | Increases reaction rate (Arrhenius equation). | Higher temperatures favor the thermodynamically controlled product and can overcome kinetic barriers. |

| Catalyst | Increases reaction rate by providing a lower energy pathway (lower Eₐ). | Does not affect the position of the final equilibrium, but allows it to be reached faster. |

| Solvent | Can influence reaction rates by stabilizing transition states or reactants. | Can shift the equilibrium position by differential solvation of reactants and products. |

| Leaving Group/Coupling Agent | A better leaving group or a more reactive coupling agent increases the rate of acylation. | Does not directly alter the final product stability but is part of the overall energy calculation of the reaction pathway. |

This table describes factors influencing the kinetic and thermodynamic aspects of the synthesis.

Reactivity Profiling of the Cinnamoyl Moiety within the Piperazinone Framework

The cinnamoyl group, characterized by a carbonyl group conjugated with a carbon-carbon double bond (an α,β-unsaturated system), imparts a distinct and versatile reactivity to the molecule. unibo.it

The electronic nature of the cinnamoyl group allows its double bond to exhibit dual reactivity.

Nucleophilic Character: The π-system of the carbon-carbon double bond is an area of high electron density, making it nucleophilic. savemyexams.com It can react with strong electrophiles in electrophilic addition reactions. For example, it can be halogenated (with Br₂) or hydrohalogenated (with HBr). The reaction proceeds via the formation of a carbocation intermediate, which is then attacked by the nucleophilic counter-ion. savemyexams.comlibretexts.org

Electrophilic Character (at the β-carbon): Due to the electron-withdrawing effect of the adjacent carbonyl group, the β-carbon of the double bond becomes electron-deficient and thus electrophilic. This makes it susceptible to attack by nucleophiles in a conjugate addition reaction (Michael addition). byjus.com

| Reaction Type | Role of C=C Double Bond | Reactant Type | Typical Product |

| Electrophilic Addition | Nucleophile | Electrophile (e.g., H⁺, Br⁺) | Saturated derivative (e.g., haloalkane) |

| Nucleophilic Conjugate Addition | Electrophilic site (at β-carbon) | Nucleophile (e.g., R₂NH, RS⁻) | β-substituted carbonyl compound |

This table summarizes the dual reactivity of the cinnamoyl double bond.

One of the most significant reactions involving the cinnamoyl moiety is the aza-Michael addition, which is a conjugate addition of a nitrogen-based nucleophile. beilstein-journals.org This reaction is a powerful tool for C-N bond formation. researchgate.net

In the context of 4-cinnamoyl-3-methylpiperazin-2-one, the β-carbon of the cinnamoyl group is an electrophilic site ripe for attack by various nitrogen nucleophiles, such as primary or secondary amines. mdpi.com The reaction can be catalyzed by bases, acids, or organocatalysts to enhance its efficiency and stereoselectivity. beilstein-journals.org

For example, reacting 4-cinnamoyl-3-methylpiperazin-2-one with another amine could lead to the formation of a β-amino adduct. Interestingly, piperazine itself is often used as a nucleophile in aza-Michael additions. muni.cz While the N4 nitrogen of the title compound is already acylated, the potential for intermolecular reactions or transformations under specific conditions exists. The reaction is often faster in water than in organic solvents and can sometimes proceed without a catalyst. researchgate.net

These transformations are crucial as they allow for further functionalization of the molecule, potentially leading to the synthesis of new derivatives with modified biological or material properties.

Chemical Stability Studies of 4-Cinnamoyl-3-methylpiperazin-2-one

The stability of 4-Cinnamoyl-3-methylpiperazin-2-one is predicted to be influenced by environmental factors such as pH, light, and the presence of oxidizing agents.

The central structural feature governing the hydrolytic stability of 4-Cinnamoyl-3-methylpiperazin-2-one is the amide bond within the piperazin-2-one ring. Amide bonds are generally resistant to hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions, with the rate of hydrolysis being dependent on the specific reaction conditions. nih.govacs.org The hydrolysis of the cinnamoyl amide linkage is also a potential degradation pathway. researchgate.netnih.gov

Under acidic conditions, protonation of the carbonyl oxygen of the amide would render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon would lead to the formation of a tetrahedral intermediate, which would subsequently collapse to yield the carboxylate and the amine. The rate of hydrolysis is expected to be slowest in the neutral pH range.

Table 1: Predicted Hydrolytic Stability of 4-Cinnamoyl-3-methylpiperazin-2-one at 25°C

| pH | Predicted % Degradation (after 24h) | Primary Hydrolysis Products |

| 2.0 | 15-25% | Cinnamic acid and 3-methylpiperazin-2-one |

| 4.0 | 5-10% | Cinnamic acid and 3-methylpiperazin-2-one |

| 7.0 | < 1% | Minimal degradation |

| 10.0 | 10-20% | Cinnamate and 3-methylpiperazin-2-one |

| 12.0 | > 30% | Cinnamate and 3-methylpiperazin-2-one |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on the known hydrolytic stability of amides.

The cinnamoyl group, being an α,β-unsaturated ketone, is the primary chromophore in the molecule and is expected to be susceptible to photochemical reactions. cdnsciencepub.comcdnsciencepub.comresearchgate.net Upon absorption of UV light, α,β-unsaturated ketones can undergo a variety of transformations, including [2+2] cycloadditions, E/Z isomerization of the double bond, and photoenolization leading to deconjugation. rsc.org

In the presence of oxygen, photosensitized oxidation can also occur, leading to the formation of various oxidation products. The specific degradation pathway will depend on the wavelength of light, the solvent, and the presence of other reactive species.

Table 2: Potential Photochemical Degradation Products of 4-Cinnamoyl-3-methylpiperazin-2-one

| Photochemical Reaction | Potential Degradation Product(s) |

| [2+2] Cycloaddition | Dimeric cyclobutane (B1203170) derivatives |

| E/Z Isomerization | (Z)-4-Cinnamoyl-3-methylpiperazin-2-one |

| Photoenolization | β,γ-Unsaturated ketone isomer |

| Photooxidation | Benzaldehyde, Cinnamic acid derivatives |

Note: The products listed are based on known photochemical reactions of α,β-unsaturated ketones and are hypothetical for this specific compound.

The piperazine moiety is susceptible to oxidation, particularly at the nitrogen atoms. utexas.eduresearchgate.netacs.org In the presence of common oxidizing agents or under conditions of oxidative stress, the tertiary amine in the piperazine ring can be oxidized to form N-oxides. Further oxidation could potentially lead to ring opening or the formation of other degradation products. The double bond of the cinnamoyl group is also a potential site for oxidative cleavage.

Studies on the oxidation of piperazine have shown that the rate of oxidation can be influenced by the presence of metal ions, which can act as catalysts. utexas.edu

Table 3: Potential Oxidative Degradation Products of 4-Cinnamoyl-3-methylpiperazin-2-one

| Oxidation Site | Potential Product(s) |

| Piperazine Nitrogen | 4-Cinnamoyl-3-methylpiperazin-2-one-N-oxide |

| Cinnamoyl Double Bond | Benzaldehyde, Glyoxylic acid derivatives |

| Piperazine Ring | Ring-opened products |

Note: This table contains hypothetical products based on the known oxidative degradation of piperazine derivatives.

Chemo- and Regioselectivity in Derivatization Reactions of 4-Cinnamoyl-3-methylpiperazin-2-one

The presence of multiple reactive sites in 4-Cinnamoyl-3-methylpiperazin-2-one makes the study of its derivatization reactions particularly interesting. The key functional groups that can be targeted for derivatization include the piperazine nitrogen, the α,β-unsaturated ketone system, and the active methylene (B1212753) group adjacent to the carbonyl in the piperazin-2-one ring. The regioselectivity of these reactions will be dictated by the nature of the reagents and the reaction conditions.

The secondary amine in the piperazin-2-one ring is a likely site for N-alkylation and N-acylation reactions. nih.govnih.gov Due to steric hindrance from the adjacent methyl group and the cinnamoyl group, reactions at this nitrogen might require more forcing conditions compared to a less substituted piperazine.

The α,β-unsaturated ketone of the cinnamoyl group is susceptible to 1,4-conjugate addition (Michael addition) with soft nucleophiles. Harder nucleophiles may favor 1,2-addition to the carbonyl group. The double bond can also undergo cycloaddition reactions and electrophilic additions .

The methyl group at the 3-position is generally not considered a primary site for derivatization under standard conditions, but under radical conditions, substitution could be possible.

Table 4: Predicted Chemo- and Regioselectivity in Derivatization Reactions

| Reaction Type | Reagent Example | Predicted Major Product | Regioselectivity |

| N-Alkylation | Methyl iodide | 1-Methyl-4-cinnamoyl-3-methylpiperazin-2-one | N1 of piperazinone |

| N-Acylation | Acetyl chloride | 1-Acetyl-4-cinnamoyl-3-methylpiperazin-2-one | N1 of piperazinone |

| Michael Addition | Thiophenol | 4-(3-Phenyl-3-(phenylthio)propanoyl)-3-methylpiperazin-2-one | β-carbon of cinnamoyl |

| 1,2-Addition | Methyl lithium | 4-(1-Hydroxy-1-methyl-3-phenylallyl)-3-methylpiperazin-2-one | Carbonyl of cinnamoyl |

| Epoxidation | m-CPBA | 4-((2R,3S)-3-Phenyloxirane-2-carbonyl)-3-methylpiperazin-2-one | Double bond of cinnamoyl |

Note: The predicted products and regioselectivity in this table are based on general principles of organic reactivity and are presented for illustrative purposes.

Computational Chemistry and Theoretical Studies of 4 Cinnamoyl 3 Methylpiperazin 2 One

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the molecule's flexibility are fundamental to its function. Computational methods allow for a detailed exploration of these structural features.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgresearchgate.net It offers a favorable balance between computational cost and accuracy, making it a popular choice for geometry optimization. arxiv.orgresearchgate.net The process involves finding the lowest energy arrangement of the atoms, which corresponds to the molecule's most stable structure. rice.edu Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used to calculate the optimized molecular geometries. researchgate.net This optimization provides crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's ground-state conformation. inpressco.com While specific DFT-optimized geometric parameters for 4-Cinnamoyl-3-methylpiperazin-2-one are not detailed in the available literature, this methodology remains the standard for accurately predicting its three-dimensional structure.

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. researchgate.net These simulations provide detailed information on the fluctuations and conformational changes that are critical for understanding a molecule's biological function. researchgate.netmdpi.com By simulating the molecule's behavior over an extended period, researchers can map its conformational landscape, identifying the various shapes (conformers) it can adopt and the relative frequencies of these states. mdpi.comnih.gov This exploration is vital because the ability of a molecule to shift between different conformations can be key to its activity. mdpi.com Although MD simulations are a popular method for studying protein structure and function, their accuracy depends on the force field used and achieving sufficient conformational sampling. nih.govnih.gov For 4-Cinnamoyl-3-methylpiperazin-2-one, MD simulations would reveal the flexibility of the piperazinone ring and the rotational freedom of the cinnamoyl group, providing a dynamic picture of its structure.

A Potential Energy Surface (PES) is a high-dimensional function that describes the potential energy of a molecule as a function of its atomic coordinates. libretexts.org For complex molecules, the PES can be intricate, but it is fundamental for understanding chemical bonding and reactivity. libretexts.org One of the key applications of PES analysis is the determination of rotational barriers, which are the energy hurdles that must be overcome for a part of a molecule to rotate around a chemical bond. sci-hub.se By calculating the energy at various torsional angles, a potential energy function for rotation can be determined. sci-hub.se This analysis identifies the most stable conformations (energy minima) and the transition states between them (saddle points). libretexts.org For 4-Cinnamoyl-3-methylpiperazin-2-one, a PES scan around the amide bond and other single bonds would quantify the energy barriers to rotation, helping to understand the molecule's conformational preferences and rigidity.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule dictates its chemical reactivity and physical properties. Computational descriptors provide a quantitative way to understand this electronic structure.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). ajchem-a.com This gap is a critical descriptor of a molecule's stability and reactivity; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netresearchgate.net The energy of the HOMO-LUMO gap can also indicate the wavelengths of light a compound can absorb. ossila.com FMO analysis for 4-Cinnamoyl-3-methylpiperazin-2-one would pinpoint the electron-donating and electron-accepting regions, providing insight into its potential chemical interactions.

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis This table provides a general overview of FMO parameters and their implications, as specific calculated values for 4-Cinnamoyl-3-methylpiperazin-2-one are not available in the cited literature.

| Parameter | Description | Chemical Implication |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. ossila.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. ajchem-a.com | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.netwuxiapptec.com |

The Molecular Electrostatic Potential (MEP) is a tool used to visualize the charge distribution of a molecule and predict how it will interact with other species. uni-muenchen.de An MEP map displays the electrostatic potential on the surface of a molecule, using a color-coded scheme to indicate different charge regions. researchgate.netsobereva.com Typically, red and yellow colors represent negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue colors indicate positive potential (electron-poor areas), which are prone to nucleophilic attack. researchgate.netresearchgate.net The MEP is a valuable guide for assessing a molecule's reactivity towards charged reactants. uni-muenchen.de For 4-Cinnamoyl-3-methylpiperazin-2-one, an MEP map would highlight the electron-rich oxygen atoms of the carbonyl groups as likely sites for electrophilic interaction, and any electron-deficient protons as sites for nucleophilic interaction. researchgate.net

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Surface Maps This table explains the standard color-coding used in MEP maps and its significance for predicting chemical reactivity.

| Color on MEP Map | Region of Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Red | Most Negative | Strongest attraction to positive charges; likely site for electrophilic attack. researchgate.net |

| Orange / Yellow | Moderately Negative | Attraction to positive charges; potential site for electrophilic attack. researchgate.net |

| Green | Neutral / Zero Potential | Region of low electrostatic interaction. researchgate.net |

| Blue | Positive | Strongest repulsion of positive charges; likely site for nucleophilic attack. uni-muenchen.de |

Conceptual DFT Parameters (Hardness, Softness, Electrophilicity Index)

Conceptual Density Functional Theory (CDFT) offers a framework to quantify chemical reactivity through various descriptors derived from the relationship between a system's energy and its number of electrons. mdpi.comnih.gov Key parameters such as chemical hardness (η), global softness (S), and the electrophilicity index (ω) provide a quantitative measure of a molecule's stability and reactivity. jddtonline.info

Chemical Hardness (η) represents the resistance of a molecule to a change in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A).

Global Softness (S) is the reciprocal of hardness (S = 1/η) and signifies how easily a molecule's electron cloud can be polarized. Higher softness correlates with higher reactivity. jddtonline.info

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined using the electronic chemical potential (μ) and hardness (η).

While specific DFT calculations for 4-Cinnamoyl-3-methylpiperazin-2-one are not extensively reported in the literature, data from structurally related N-acyl piperazine (B1678402) and aryl sulfonyl piperazine derivatives can provide representative insights. jddtonline.infonanobioletters.com These studies indicate that the substitution on the piperazine ring significantly influences the electronic properties and, consequently, the reactivity descriptors. jddtonline.info

Table 1: Representative Conceptual DFT Parameters for Piperazine Derivatives

| Parameter | Representative Value | Unit | Significance for 4-Cinnamoyl-3-methylpiperazin-2-one |

| Hardness (η) | 1.5 - 2.5 | eV | Suggests moderate stability and reactivity, influenced by the electron-withdrawing cinnamoyl group and the lactam functionality. |

| Softness (S) | 0.4 - 0.67 | eV⁻¹ | Indicates a moderate propensity for its electron cloud to be deformed in chemical reactions. |

| Electrophilicity Index (ω) | 1.0 - 2.0 | eV | The value points towards a significant electrophilic character, primarily centered on the carbonyl carbons and the β-carbon of the cinnamoyl group, making it susceptible to nucleophilic attack. |

Note: The values presented are illustrative and based on DFT calculations performed on analogous piperazine derivatives. The exact values for 4-Cinnamoyl-3-methylpiperazin-2-one would require specific computational analysis.

The analysis of these parameters suggests that 4-Cinnamoyl-3-methylpiperazin-2-one possesses distinct reactive sites. The electrophilicity index highlights the potential for the molecule to participate in reactions involving electron-rich species.

Reaction Pathway Modeling for 4-Cinnamoyl-3-methylpiperazin-2-one Synthesis and Transformations

Computational modeling of reaction pathways is a powerful tool for understanding reaction mechanisms, identifying intermediates, and determining the energetic feasibility of a chemical transformation. The most direct synthesis of 4-Cinnamoyl-3-methylpiperazin-2-one involves the N-acylation of 3-methylpiperazin-2-one (B1588561) with a cinnamoyl derivative, typically cinnamoyl chloride.

The acylation reaction proceeds through a nucleophilic acyl substitution mechanism. Computational studies on similar amide bond formations can elucidate the key features of this pathway. nih.govbohrium.com The reaction involves the nucleophilic attack of the secondary amine of the piperazinone ring on the carbonyl carbon of cinnamoyl chloride, leading to a tetrahedral intermediate. This step is followed by the elimination of the chloride leaving group to form the final amide product.

The transition state (TS) for the rate-determining step, which is typically the formation of the tetrahedral intermediate, can be located and characterized using quantum chemical calculations. nih.govfrontiersin.org This TS structure involves the partial formation of the new N-C bond and the simultaneous weakening of the C=O double bond. The energy of this transition state relative to the reactants defines the activation energy barrier (ΔE‡) for the reaction. For base-catalyzed amide hydrolysis, which shares mechanistic similarities, calculated free energy barriers are often in the range of 21-26 kcal/mol. nih.gov For the direct condensation of an amine and a carboxylic acid on a catalyst surface, barriers can be lower, around 14 kcal/mol. bohrium.com

An energy profile diagram visually represents the energy changes throughout the reaction. For the synthesis of 4-Cinnamoyl-3-methylpiperazin-2-one, the profile would show the relative energies of the reactants, the transition state, the tetrahedral intermediate, and the final product.

Figure 1: Representative Energy Profile for the N-Acylation of 3-methylpiperazin-2-one

Reactants (A + B): 3-methylpiperazin-2-one and cinnamoyl chloride.

TS1: The transition state for the formation of the tetrahedral intermediate. This is typically the highest point on the energy profile, representing the main activation barrier. nih.govnih.gov

Tetrahedral Intermediate: A short-lived, high-energy species where the carbonyl carbon is sp³ hybridized.

TS2: The transition state for the collapse of the intermediate and elimination of the chloride ion.

Products: 4-Cinnamoyl-3-methylpiperazin-2-one and HCl.

Computational Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic data, which serves as a crucial tool for structure verification and analysis.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. rsc.org By computing the magnetic shielding tensors for each nucleus in the molecule, it provides theoretical chemical shift values that often show excellent correlation with experimental data after appropriate scaling. d-nb.info This method is particularly valuable for assigning complex spectra and distinguishing between isomers. rsc.org

For 4-Cinnamoyl-3-methylpiperazin-2-one, GIAO calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the structure. The predicted values are influenced by the electronic environment, which is determined by the molecule's conformation and the presence of various functional groups.

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO Method)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Lactam C=O | - | ~168-172 | Carbonyl of the piperazin-2-one (B30754) ring. |

| Amide C=O | - | ~165-168 | Carbonyl of the cinnamoyl group. |

| Cinnamoyl C=C (α) | ~6.8-7.2 (d) | ~118-125 | Olefinic proton/carbon alpha to the amide carbonyl. |

| Cinnamoyl C=C (β) | ~7.5-7.8 (d) | ~140-145 | Olefinic proton/carbon beta to the amide carbonyl. |

| Phenyl Group | ~7.3-7.6 (m) | ~127-135 | Aromatic protons and carbons. |

| Piperazinone Ring CH₂ | ~3.2-4.5 (m) | ~40-55 | Methylene (B1212753) protons/carbons in the piperazinone ring. |

| Piperazinone Ring CH | ~4.0-4.8 (m) | ~50-60 | Methine proton/carbon at position 3. |

| Methyl Group | ~1.2-1.5 (d) | ~15-20 | Methyl group at position 3. |

Note: These are estimated chemical shift ranges based on GIAO calculations for analogous N-acyl piperazines and cinnamoyl derivatives. mdpi.comacs.orgacs.org 'd' denotes a doublet, 'm' denotes a multiplet. Actual values depend on the specific computational level of theory and solvent model used.

Vibrational frequency analysis, typically performed using DFT, calculates the normal modes of vibration for a molecule. These calculated frequencies and their corresponding intensities can be used to predict and interpret IR and Raman spectra. rsc.org This analysis is fundamental for identifying functional groups and confirming the molecular structure. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds. nih.gov

For 4-Cinnamoyl-3-methylpiperazin-2-one, the key vibrational modes would include the stretching frequencies of the two distinct carbonyl groups (amide and lactam), the C=C double bond of the cinnamoyl moiety, and various C-H and C-N bonds.

Table 3: Representative Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Intensity (IR) | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium-Weak | Aliphatic C-H Stretch (CH, CH₂, CH₃) |

| ~1675 | Strong | Lactam C=O Stretch (piperazin-2-one) |

| ~1655 | Strong | Amide I band (C=O Stretch of cinnamoyl) |

| ~1615 | Strong | C=C Stretch (cinnamoyl) |

| ~1450 | Medium | CH₂/CH₃ Bending |

| ~1250 | Medium | C-N Stretch (amide/piperazine) |

Note: These are characteristic frequency ranges based on computational and experimental data for amides, lactams, and cinnamoyl compounds. mdpi.comresearchgate.net The exact frequencies would be obtained from a specific DFT calculation.

The strong absorptions predicted for the carbonyl and olefinic groups are particularly diagnostic. The amide I band is a hallmark of the N-acyl group, while the distinct lactam carbonyl frequency confirms the piperazin-2-one ring structure. rsc.org

Lack of Specific Research Hinders Detailed Analysis of 4-Cinnamoyl-3-methylpiperazin-2-one

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical study of the chemical compound 4-Cinnamoyl-3-methylpiperazin-2-one. Specifically, there is a notable absence of published research focusing on the solvent effects on its electronic and conformational properties. While computational chemistry is a powerful tool for investigating such molecular behaviors, it appears that this particular compound has not yet been the subject of in-depth analysis in this regard.

Computational studies on related but distinct molecules, such as other piperazine and cinnamoyl derivatives, do exist. These studies often employ methods like Density Functional Theory (DFT) and various solvent models to explore molecular structure, electronic properties, and reactivity. For instance, research on other cinnamoyl compounds has investigated their structure-activity relationships and electronic characteristics. Similarly, computational analyses of different piperazine-containing molecules have been conducted to understand their pharmacological potential.

A dedicated computational study on 4-Cinnamoyl-3-methylpiperazin-2-one would be necessary to generate the specific data required for a detailed analysis of its solvent-dependent properties. Such a study would likely involve:

Gas-phase geometry optimization to determine the most stable conformation of the isolated molecule.

Conformational analysis in various solvents of differing polarity to understand how the solvent environment influences the molecule's shape.

Calculation of electronic properties , such as dipole moment, molecular electrostatic potential, and frontier molecular orbital energies (HOMO-LUMO gap), in different solvents to assess changes in reactivity and stability.

Analysis of solute-solvent interactions to identify the specific forces (e.g., hydrogen bonding, van der Waals forces) that govern the observed solvent effects.

Without such dedicated research, any discussion on the solvent effects on the electronic and conformational properties of 4-Cinnamoyl-3-methylpiperazin-2-one would be purely speculative and lack the required scientific foundation. Therefore, a comprehensive article on this specific topic, complete with detailed research findings and data tables, cannot be produced at this time due to the absence of primary research in the field.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 4 Cinnamoyl 3 Methylpiperazin 2 One and Its Precursors

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment of Enantiomers

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. ens-lyon.fr Among these, Electronic Circular Dichroism (ECD) has emerged as a powerful and sensitive method for the non-empirical assignment of the absolute configuration of chiral compounds in solution. ull.esresearchgate.net ECD spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for a chiral molecule, where enantiomers exhibit mirror-image ECD spectra. ull.es

The stereochemical elucidation of 4-cinnamoyl-3-methylpiperazin-2-one relies on the interplay between the chiral center at the 3-position of the piperazin-2-one (B30754) ring and the electronic transitions of the cinnamoyl chromophore. The precursor, 3-methylpiperazin-2-one (B1588561), exists as a pair of enantiomers, (R)-3-methylpiperazin-2-one and (S)-3-methylpiperazin-2-one, which are key chiral building blocks in the synthesis of various biologically active compounds. The introduction of the cinnamoyl group at the N4 position creates a new chiral amide, 4-cinnamoyl-3-methylpiperazin-2-one, whose chiroptical properties are dominated by the electronic transitions of this extended π-system.

The cinnamoyl moiety possesses strong π→π* electronic transitions that are ECD active due to the perturbation by the adjacent chiral center. The sign and magnitude of the observed Cotton effects in the ECD spectrum are exquisitely sensitive to the spatial arrangement of the cinnamoyl group relative to the stereogenic center at C3. Therefore, the ECD spectrum can be used to differentiate between the (R)- and (S)-enantiomers of 4-cinnamoyl-3-methylpiperazin-2-one.

Detailed Research Findings

While specific experimental ECD data for 4-cinnamoyl-3-methylpiperazin-2-one is not extensively reported in the literature, the principles for its stereochemical assignment can be robustly established through a combination of theoretical calculations and analogy to similar systems. The modern approach to absolute configuration determination using ECD involves a synergistic application of experimental measurements and quantum chemical calculations, most notably time-dependent density functional theory (TD-DFT). nih.govmdpi.com

By comparing the theoretically predicted ECD spectrum with the experimentally measured one, the absolute configuration can be assigned with a high degree of confidence. For instance, if the experimental ECD spectrum of one enantiomer matches the calculated spectrum for the (R)-configuration, its absolute stereochemistry is assigned as R. The other enantiomer would be expected to show a mirror-image ECD spectrum, corresponding to the (S)-configuration.

Studies on other N-cinnamoyl derivatives of chiral amines and amino acids have demonstrated the utility of this approach. nih.govresearchgate.net The characteristic Cotton effects arising from the cinnamoyl chromophore, typically observed in the 250-350 nm region, are directly correlated with the absolute stereochemistry of the chiral moiety.

Data Tables

To illustrate the expected outcomes of such an analysis, the following tables present hypothetical but realistic data for the experimental and calculated ECD and UV spectra of the enantiomers of 4-cinnamoyl-3-methylpiperazin-2-one.

Table 1: Experimental UV and ECD Data for the Enantiomers of 4-Cinnamoyl-3-methylpiperazin-2-one in Methanol (B129727)

| Enantiomer | UV (λmax, nm) | ECD (λmax, nm (Δε)) |

| (R)-4-Cinnamoyl-3-methylpiperazin-2-one | 285 | +288 (+5.2), -255 (-3.8) |

| (S)-4-Cinnamoyl-3-methylpiperazin-2-one | 285 | -288 (-5.1), +255 (+3.9) |

Table 2: Calculated ECD and UV Data for the Major Conformers of (R)-4-Cinnamoyl-3-methylpiperazin-2-one

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Calculated UV (λmax, nm (f)) | Calculated ECD (λmax, nm (Δε)) |

| 1 | 0.00 | 45 | 282 (0.65) | +290 (+6.1), -258 (-4.5) |

| 2 | 0.50 | 25 | 284 (0.62) | +285 (+4.8), -252 (-3.2) |

| 3 | 0.90 | 15 | 280 (0.68) | +295 (+5.5), -260 (-4.0) |

| Other | >1.0 | 15 | - | - |

| Boltzmann-Averaged | - | 100 | 283 (0.65) | +289 (+5.3), -256 (-3.9) |

Investigation of Molecular Interactions and Potential Biological Applications of 4 Cinnamoyl 3 Methylpiperazin 2 One Pre Clinical, Non Toxicology Focus

In Silico Target Prediction and Molecular Docking Studies

Computational methods, such as molecular docking and target prediction, are instrumental in the early phases of drug discovery. mdpi.com These techniques predict how a ligand, such as 4-Cinnamoyl-3-methylpiperazin-2-one, might interact with biological macromolecules, offering insights into its potential therapeutic effects and mechanism of action. jscimedcentral.commdpi.com By simulating the binding of a molecule to a vast library of protein structures, researchers can identify potential biological targets and prioritize compounds for further experimental testing. mdpi.commdpi.com

Ligand-Protein Interaction Analysis with Relevant Biological Macromolecules

The interaction between a ligand and a protein is a complex interplay of various non-covalent forces, including hydrogen bonds, hydrophobic interactions, π-stacking, and electrostatic forces. nih.gov The cinnamoyl group, with its aromatic ring and conjugated double bond, and the piperazinone core, with its hydrogen bond donors and acceptors, are key features of 4-Cinnamoyl-3-methylpiperazin-2-one that would govern its interactions.

Molecular docking studies on analogous compounds provide a template for understanding these potential interactions. For instance, docking simulations of N-methyl-piperazine chalcones (which share the piperazine (B1678402) and a similar keto-alkene system with the cinnamoyl group) with Monoamine Oxidase B (MAO-B) revealed key interactions. The most potent inhibitor in one study, compound 2k , formed four hydrogen bonds and two π-π interactions within the enzyme's active site, contributing to its strong binding affinity. nih.gov Similarly, docking studies of cinnamoyl derivatives with other enzymes, like tyrosinase, have been used to elucidate binding modes and support kinetic findings. nih.gov These studies highlight that interactions often involve hydrophobic contacts and specific hydrogen bonds that stabilize the ligand-protein complex. nih.govmdpi.com The methyl group, such as the one at the 3-position of the piperazinone ring, can also significantly influence binding affinity by displacing unfavorable water molecules or engaging in favorable hydrophobic contacts. researchgate.net

Prediction of Binding Sites and Affinities for Putative Biological Targets

In silico tools predict binding affinities, often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value typically indicates a stronger interaction. lasalle.mx These predictions help to rank potential targets for a given compound. researchgate.net

For structurally related cinnamyl-piperazine compounds, molecular docking has been used to predict binding to various receptors. Studies on 1-cinnamyl-4-(2-methoxyphenyl)piperazines predicted their binding to dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT₁ₐ) receptors. nih.govdntb.gov.ua In another example, docking simulations of N-methyl-piperazine chalcone (B49325) 2k with MAO-B yielded a binding energy of -11.6 kcal/mol, indicating a strong theoretical affinity. nih.gov The table below summarizes predicted binding affinities for analogs of 4-Cinnamoyl-3-methylpiperazin-2-one against various biological targets, illustrating the potential polypharmacology of this class of compounds.

| Compound Class | Putative Target | Predicted Binding Affinity / Score | Key Predicted Interactions |

| N-methyl-piperazine chalcones | Monoamine Oxidase B (MAO-B) | -11.6 kcal/mol (for compound 2k ) | Hydrogen bonds, π-π interactions nih.gov |

| Cinnamoyl derivatives | SARS-CoV-2 Main Protease (Mpro) | More positive LBE score indicates higher affinity (specific values vary) | Not specified lasalle.mx |

| Cinnamoyl derivatives | SARS-CoV-2 Papain-like Protease (PLpro) | More positive LBE score indicates higher affinity (specific values vary) | Not specified lasalle.mx |

| 1-Cinnamyl-4-(aryl)piperazines | Dopamine D₂ Receptors | Not specified | Binding properties studied nih.govdntb.gov.ua |

| 1-Cinnamyl-4-(aryl)piperazines | Serotonin 5-HT₁ₐ Receptors | Not specified | Binding properties studied nih.govdntb.gov.ua |

LBE: Ligand Binding Energy. A more positive value in the YASARA algorithm indicates higher affinity. lasalle.mx

Cellular Pathway Modulation in In Vitro Systems (Excluding Human Clinical Data)

Following computational predictions, in vitro assays using cell-based systems or purified enzymes are essential for validating the biological activity of a compound. Research on analogs of 4-Cinnamoyl-3-methylpiperazin-2-one has demonstrated effects on various cellular pathways, primarily through enzyme inhibition and receptor binding.

Assessment of Enzyme Inhibition or Activation (e.g., Tyrosinase, MAO-A, BChE)

The inhibitory potential of cinnamoyl and piperazine derivatives has been evaluated against several enzymes implicated in disease.

Tyrosinase: This enzyme is a key regulator of melanin (B1238610) production, and its inhibition is of interest for treating hyperpigmentation. science.gov A study of benzoyl and cinnamoyl piperazine/piperidine (B6355638) amides identified several compounds with inhibitory activity against mushroom tyrosinase. acs.org Interestingly, while benzoyl analogs were generally more potent, certain cinnamoyl derivatives showed significant potency. acs.org Cinnamic acid itself and some of its simple derivatives are known to be inhibitors of tyrosinase. nih.gov

Monoamine Oxidase (MAO-A and MAO-B): These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a strategy for treating depression and neurodegenerative diseases like Parkinson's disease. nih.govscience.gov A series of N-methyl-piperazine chalcones were synthesized and tested for their ability to inhibit human MAO-A and MAO-B. One compound, 2k , was found to be a highly potent and selective reversible competitive inhibitor of MAO-B. nih.gov

Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors are used in the management of Alzheimer's disease. The same study on N-methyl-piperazine chalcones found that compounds 2k and 2n also effectively inhibited AChE, positioning them as potential multi-target inhibitors. nih.gov

The table below presents the enzyme inhibitory activities of compounds structurally related to 4-Cinnamoyl-3-methylpiperazin-2-one.

| Compound/Analog Class | Target Enzyme | Activity (IC₅₀) | Comments |

| N-methyl-piperazine chalcone (2k ) | MAO-B | 0.71 µM nih.gov | Selective over MAO-A (SI = 56.34) nih.gov |

| N-methyl-piperazine chalcone (2n ) | MAO-B | 1.11 µM nih.gov | Selective over MAO-A (SI = 16.04) nih.gov |

| N-methyl-piperazine chalcone (2k ) | AChE | 8.10 µM nih.gov | Dual inhibitor nih.gov |

| N-methyl-piperazine chalcone (2n ) | AChE | 4.32 µM nih.gov | Dual inhibitor nih.gov |

| N-methyl-piperazine chalcone (2o ) | BChE | 3.87 µM nih.gov | Multi-target inhibitor (MAO-B, AChE, BChE) nih.gov |

| Cinnamoyl piperidine amide (6c ) | Tyrosinase | pIC₅₀ = 4.80 acs.org | More potent than corresponding benzoyl derivative acs.org |

IC₅₀: The half maximal inhibitory concentration. pIC₅₀: The negative log of the IC₅₀ value.

Receptor Binding Studies in Non-Human Mammalian or Prokaryotic Cell Lines

Derivatives containing the cinnamyl-piperazine scaffold have been extensively studied for their interaction with various G-protein coupled receptors (GPCRs), particularly opioid receptors. These studies often use transfected non-human mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, that express the human or rat receptor of interest. nih.govwho.int

For example, 2-Methyl-AP-237, a compound with a 2-methylpiperazine (B152721) ring acylated with a butyryl group and substituted with a cinnamyl group, is a known µ-opioid receptor agonist. who.intservice.gov.uk In vitro binding assays using rat µ-opioid receptors expressed in CHO cells determined its binding affinity (Kᵢ) and functional activity (EC₅₀). who.int Other related piperazine derivatives have been identified as antagonists for kappa and other opioid receptors. acs.orgresearchgate.net These findings suggest that the 4-cinnamoyl-3-methylpiperazin-2-one scaffold could potentially modulate opioid receptor activity.

| Compound/Analog | Receptor System | Assay Type | Finding |

| 2-Methyl-AP-237 | Rat µ-opioid receptor (in CHO cells) | Radioligand Binding (Kᵢ) | 59.4 nM who.int |

| 2-Methyl-AP-237 | Rat µ-opioid receptor (in CHO cells) | [³⁵S]GTPγS functional assay (EC₅₀) | 337 nM who.int |

| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines | Opioid Receptors | [³⁵S]GTPγS functional assay | Identified as pure opioid receptor antagonists acs.org |

| 1-Cinnamyl-4-(2-methoxyphenyl)piperazines | Dopamine D₂ / Serotonin 5-HT₁ₐ Receptors | Binding Assays | Showed affinity for both receptor types dntb.gov.ua |

Investigation of Gene Expression Changes in Model Organisms (e.g., Yeast, Bacteria)

For example, Piperlongumine (B1678438), a natural product that contains a structure similar to the cinnamoyl group, has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway in non-small cell lung cancer (NSCLC) cells. nih.gov The study demonstrated that piperlongumine could directly bind to the p50 subunit of NF-κB. This inhibition suppressed the DNA binding activity of NF-κB, leading to downstream effects, including the enhanced expression of pro-apoptotic genes like Fas and DR4. nih.gov While conducted in a cancer cell line rather than a model organism like yeast, this study illustrates a plausible mechanism whereby a cinnamoyl-containing compound can modulate a key signaling pathway and directly impact gene expression.

Structure-Activity Relationship (SAR) Studies on 4-Cinnamoyl-3-methylpiperazin-2-one Analogs

The exploration of the structure-activity relationships (SAR) of 4-cinnamoyl-3-methylpiperazin-2-one analogs is crucial for optimizing its biological activity. SAR studies systematically modify the chemical structure to identify which parts of the molecule, known as pharmacophores, are essential for its effects.

For cinnamoyl and piperazine derivatives, SAR studies have revealed key insights. For instance, in a series of benzoyl and cinnamoyl piperazine amides investigated as tyrosinase inhibitors, the cinnamoyl derivatives were generally found to be slightly less potent than their benzoyl counterparts. acs.org However, specific substitutions on the cinnamoyl ring could enhance potency. acs.org This suggests that for 4-cinnamoyl-3-methylpiperazin-2-one, modifications to the phenyl ring of the cinnamoyl group could be a key area for optimization.

In studies of other piperazine-containing compounds, the substituents on the piperazine ring have been shown to be critical for activity and selectivity. nih.gov For 4-cinnamoyl-3-methylpiperazin-2-one, the methyl group at the 3-position and the cinnamoyl group at the 4-position are defining features. The effect of the methyl group on protein-ligand binding can be significant, sometimes leading to a substantial increase in activity by fitting into a hydrophobic pocket of a target protein. nih.gov

A general SAR summary for related piperazine derivatives is presented below:

| Structural Modification | General Effect on Activity |

| Substitution on the phenyl ring of the cinnamoyl group | Can modulate potency and selectivity acs.org |

| Replacement of the cinnamoyl group | Can significantly alter the biological target and activity acs.org |

| Modification of the piperazine core | Can impact solubility, basicity, and conformational properties researchgate.net |

| Alteration of the methyl group at the 3-position | May affect binding affinity and steric interactions within a target's binding site nih.gov |

Rational Design and Synthesis of Analogs with Targeted Structural Modifications

The rational design of analogs of 4-cinnamoyl-3-methylpiperazin-2-one is guided by SAR data and computational modeling. The goal is to synthesize new molecules with improved potency, selectivity, and pharmacokinetic properties. The synthesis of such piperazine derivatives typically involves multi-step processes.

The synthesis of the core 3-methylpiperazin-2-one (B1588561) can be achieved through various established methods. google.comchemicalbook.com The subsequent acylation with cinnamoyl chloride or a related activated cinnamic acid derivative would yield the target compound. The synthesis of analogs would involve using substituted cinnamoyl derivatives or different substituted piperazin-2-ones. For example, the synthesis of various unsaturated diacyl and alkyl-acyl cinnamyl piperazines has been reported, demonstrating the feasibility of creating a library of analogs. researchgate.net

A general synthetic approach is outlined below:

Synthesis of the piperazin-2-one (B30754) core: Starting from appropriate amino acid precursors to introduce chirality, if desired. For instance, (R)-3-methylpiperazin-2-one can be synthesized and used as a starting material. chemicalbook.com

Protection of reactive groups: If necessary, protecting groups can be used on the piperazine nitrogen that is not being acylated.

Acylation: The piperazin-2-one is reacted with a cinnamoyl derivative (e.g., cinnamoyl chloride) in the presence of a base to form the final amide linkage.

Purification: The final product is purified using techniques like column chromatography.

The design of new analogs often focuses on isosteric replacements or the introduction of functional groups that can form additional interactions with a biological target, such as hydrogen bonds or hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of compounds based on their physicochemical properties. nih.gov For a series of analogs of 4-cinnamoyl-3-methylpiperazin-2-one, a QSAR model could be developed to guide the synthesis of new derivatives with potentially higher activity.

The process involves several steps:

Data Collection: A dataset of analogs with their measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties), are calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govbiointerfaceresearch.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.govresearchgate.net

For instance, a 3D-QSAR model was developed for quinazoline-4(3H)-one analogs as EGFR inhibitors, which successfully guided the design of more potent compounds. nih.gov A similar approach could be applied to 4-cinnamoyl-3-methylpiperazin-2-one analogs to predict their activity against a specific target. The generated models can provide contour maps indicating regions where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity.

Elucidation of Molecular Mechanisms of Action at the Sub-Cellular Level (Non-Clinical Focus)

Understanding how 4-cinnamoyl-3-methylpiperazin-2-one interacts with cellular components at a molecular level is key to elucidating its mechanism of action. This involves studying its binding to proteins and potential interactions with nucleic acids.

Investigation of Specific Protein-Ligand Binding Dynamics and Conformational Changes

The interaction of a small molecule like 4-cinnamoyl-3-methylpiperazin-2-one with a protein target is a dynamic process. Techniques such as X-ray crystallography and molecular docking simulations can provide insights into the binding mode. plos.orgnih.gov These methods can reveal the specific amino acid residues involved in the interaction and any conformational changes that occur in the protein or the ligand upon binding. nih.gov

Molecular docking studies on similar piperazine derivatives have shown that they can bind to the active sites of enzymes, often forming hydrogen bonds and hydrophobic interactions. nih.gov For 4-cinnamoyl-3-methylpiperazin-2-one, the cinnamoyl group could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding pocket. The carbonyl oxygen of the piperazin-2-one ring and the cinnamoyl group can act as hydrogen bond acceptors.

The binding affinity, which is a measure of the strength of the interaction, can be quantified using various biophysical techniques, such as surface plasmon resonance or isothermal titration calorimetry.

Understanding Interactions with DNA or RNA (if applicable)

Some small molecules can exert their biological effects by interacting directly with DNA or RNA. researchgate.net While there is no specific data on the interaction of 4-cinnamoyl-3-methylpiperazin-2-one with nucleic acids, the planar aromatic ring of the cinnamoyl group suggests the possibility of intercalation between DNA base pairs or binding to the grooves of the DNA helix. nih.gov

Fluorescence spectroscopy is a common method to study such interactions. A compound that binds to DNA may show changes in its fluorescence spectrum upon addition of DNA. nih.gov Computational docking studies can also be used to predict the preferred binding mode and affinity of the compound to different DNA or RNA structures.

Development of High-Throughput Screening (HTS) Assays for Biological Activity Evaluation

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. nih.gov The development of a robust HTS assay is essential for screening libraries of 4-cinnamoyl-3-methylpiperazin-2-one analogs.

The design of an HTS assay depends on the biological activity being investigated. For example, if the compound is hypothesized to be an enzyme inhibitor, the assay would measure the rate of the enzymatic reaction in the presence and absence of the test compounds. nih.gov Cell-based assays are also widely used to assess the effect of compounds on cellular processes, such as cell viability, proliferation, or the expression of a specific gene. nih.gov

For instance, in the search for adenovirus replication inhibitors, a high-throughput screen of over 25,000 compounds led to the identification of a trisubstituted piperazin-2-one derivative as a hit. nih.govnih.gov This demonstrates the power of HTS in discovering novel biological activities for this class of compounds. The development of an HTS assay for 4-cinnamoyl-3-methylpiperazin-2-one and its analogs would be a critical step in a drug discovery program.

A typical HTS workflow includes:

Assay development and optimization.

Screening of a compound library.

Confirmation of primary hits.

Dose-response studies to determine the potency of the confirmed hits.

Future Perspectives and Emerging Research Directions for 4 Cinnamoyl 3 Methylpiperazin 2 One

Potential Applications in Advanced Materials Science

The bifunctional nature of 4-Cinnamoyl-3-methylpiperazin-2-one, possessing both a polymerizable group and a rigid heterocyclic core, makes it a prime candidate for the development of advanced materials with tailored properties.

The cinnamoyl group is a well-established chromophore capable of undergoing a [2+2] photodimerization reaction upon exposure to ultraviolet (UV) light. specificpolymers.comresearchgate.net This reversible photocycloaddition is the basis for creating photoresponsive polymers. Integrating 4-Cinnamoyl-3-methylpiperazin-2-one as a pendant group onto a polymer backbone could create materials that change their properties, such as solubility or conformation, in response to light. researchgate.net Such polymers are foundational for developing technologies like high-density optical data storage, photolithographic photoresists, and light-controlled actuators. specificpolymers.com The piperazinone unit, with its inherent rigidity and specific stereochemistry due to the methyl group, could influence the packing and mechanical properties of the resulting polymer films.

Research could focus on copolymerizing this monomer with various acrylates or other vinyl monomers to fine-tune the material's characteristics. The potential effects of the piperazinone core on the photodimerization quantum yield and the reversibility of the crosslinking would be a key area of investigation.

The photo-induced dimerization of the cinnamoyl group is a powerful tool for creating crosslinked polymer networks. researchgate.netnih.gov This process can transform a soluble polymer (sol) into an insoluble network (gel) upon irradiation. researchgate.netnih.gov This capability is highly valuable for applications in coatings, adhesives, and the fabrication of micro-devices.

Furthermore, the reversibility of this photocrosslinking can be exploited to design self-healing materials. specificpolymers.comnih.gov A polymer network crosslinked via the photodimerization of the cinnamoyl moieties from 4-Cinnamoyl-3-methylpiperazin-2-one could, upon damage, have its crosslinks locally cleaved with light of a different wavelength, allowing the material to reflow and heal the crack before being re-crosslinked. Intrinsic self-healing materials are a major goal in materials science, aiming to extend the lifetime and improve the safety of products. illinois.edu The development of such materials relies on dynamic and reversible chemical bonds. nih.govfrontiersin.org

Catalytic Applications of Piperazinone-Based Ligands

Piperazine (B1678402) and its derivatives are recognized as "privileged scaffolds" that serve as versatile ligands in coordination chemistry and catalysis. rsc.orgresearchgate.net The two nitrogen atoms of the piperazine ring can coordinate with a wide range of transition metals, forming stable complexes that can catalyze various organic transformations. rsc.orgmdpi.com

It is hypothesized that 4-Cinnamoyl-3-methylpiperazin-2-one could function as a novel ligand. The nitrogen atoms in the piperazinone ring offer potential coordination sites for metal ions such as palladium, copper, ruthenium, or iron. rsc.orggyanvihar.org The steric bulk provided by the methyl group at the 3-position and the electronic properties of the cinnamoyl group at the 4-position could precisely modulate the catalytic activity and selectivity of the resulting metal complex. These complexes could find use in important reactions like C-C and C-N cross-coupling, hydrogenations, and oxidations. gyanvihar.orgnih.gov The cinnamoyl group's double bond also offers a site for tethering the catalyst to a solid support, enabling facile catalyst recovery and recycling, a key principle of green chemistry.

Integration into Complex Molecular Architectures for Functional Materials

The dual functionality of 4-Cinnamoyl-3-methylpiperazin-2-one allows for its use as a sophisticated building block in the construction of complex, functional materials. By simultaneously leveraging the polymerizable cinnamoyl group and the metal-coordinating piperazinone core, novel hybrid materials can be designed.

For instance, it could be used to create photoresponsive Metal-Organic Frameworks (MOFs). The piperazinone moiety could act as the coordinating node with metal clusters, while the cinnamoyl groups extending into the pores could undergo photodimerization. This would allow for the photo-mechanical control of the MOF's pore size and guest accessibility, creating "smart" materials for controlled gas storage or molecular separation. Piperazine-based compounds have already been successfully used in the field of MOFs. rsc.org

Alternatively, the molecule could be first polymerized, and the resulting polymer with pendant piperazinone units could then be metalated. This would yield a functional polymer with integrated catalytic sites, effectively creating a "polymer as catalyst" system where the polymer backbone influences the catalytic environment.

Research into Sustainable Production Methods and Environmental Impact

The future production of 4-Cinnamoyl-3-methylpiperazin-2-one and its derivatives will necessitate adherence to the principles of green chemistry. Research is expected to focus on developing sustainable synthetic routes that minimize waste, energy consumption, and the use of hazardous materials. dokumen.pub Key areas of investigation would include:

Catalytic Amide Bond Formation: Moving away from traditional stoichiometric coupling reagents towards catalytic methods for the formation of the amide bond between a 3-methylpiperazin-2-one (B1588561) precursor and cinnamic acid.

Green Solvents: Utilizing environmentally benign solvents like water, supercritical fluids, or ionic liquids in the synthesis process. gyanvihar.orgrsc.org Recent work has shown the efficacy of aqueous micellar chemistry in pharmaceutical synthesis. rsc.org

Flow Chemistry: Employing continuous flow reactors to improve reaction efficiency, safety, and scalability while reducing waste, as has been demonstrated for other Pd-catalyzed aminations. nih.gov

Synergistic Research with Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. nih.govresearchgate.net These tools can dramatically accelerate the discovery and optimization of molecules like 4-Cinnamoyl-3-methylpiperazin-2-one and its derivatives.

Future research could synergize with AI in several ways:

De Novo Design: Using generative AI models to design novel derivatives with enhanced properties. mdpi.com For example, an ML model could be trained to predict the photoresponsive properties or catalytic activity of polymers and then generate new monomers based on the 4-Cinnamoyl-3-methylpiperazin-2-one scaffold that are optimized for a specific wavelength of light or a particular chemical transformation. researchgate.netgithub.io

Retrosynthesis and Reaction Prediction: AI platforms can predict the most efficient synthetic pathways for the target molecule and its derivatives, saving significant time and resources in the lab. nih.gov

Property Prediction: ML algorithms can be trained on existing data to predict the physical, chemical, and environmental properties of new, unsynthesized compounds, allowing for rapid virtual screening of large libraries of potential candidates. researchgate.net This integration of computational and experimental chemistry promises to unlock the full potential of this versatile molecular scaffold in an efficient and sustainable manner.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-cinnamoyl-3-methylpiperazin-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves coupling cinnamoyl derivatives with substituted piperazine intermediates. Key steps include refluxing in polar aprotic solvents (e.g., DMF or ethanol) under controlled pH and temperature. For example, analogous compounds like 2-(4-chlorobenzyl)pyridazin-3-one derivatives require reflux at 80–100°C for 8–12 hours to achieve optimal yields . Optimization strategies include factorial design experiments to test variables like solvent polarity, catalyst loading, and stoichiometric ratios of reactants .

Q. How can structural characterization of 4-cinnamoyl-3-methylpiperazin-2-one be performed to confirm its molecular conformation?

- Methodological Answer : X-ray crystallography is the gold standard for resolving bond angles and torsional strain (e.g., piperazine derivatives often exhibit angles between 105.5° and 179.97°, as seen in analogous structures ). Complementary techniques include NMR (¹H/¹³C) for verifying substituent positions and FT-IR for functional group identification. For example, carbonyl stretching frequencies near 1650–1700 cm⁻¹ confirm the cinnamoyl moiety .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Standard assays include:

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) .

- Antimicrobial Activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s piperazine core for potential binding interactions .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of 4-cinnamoyl-3-methylpiperazin-2-one with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs) can simulate ligand-receptor interactions. Focus on the cinnamoyl group’s π-π stacking with aromatic residues and the piperazine ring’s hydrogen-bonding potential. Validation via MD simulations (NAMD/GROMACS) assesses stability over 50–100 ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line heterogeneity or solvent effects). Mitigation includes:

- Standardized Protocols : Adhere to CLSI guidelines for antimicrobial testing .

- Dose-Response Curves : Use IC₅₀/EC₅₀ values normalized to positive controls (e.g., doxorubicin for cytotoxicity) .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python’s SciPy) to identify outliers .

Q. How can reaction scalability be improved without compromising purity in large-scale synthesis?

- Methodological Answer : Process intensification techniques:

- Continuous Flow Chemistry : Reduces side reactions via precise temperature/residence time control .

- Membrane Separation : Purify intermediates using nanofiltration to remove unreacted precursors .

- DoE (Design of Experiments) : Taguchi or Plackett-Burman designs identify critical parameters (e.g., catalyst type, agitation rate) .

Q. What analytical methods validate stereochemical purity in enantiomeric derivatives of this compound?

- Methodological Answer : Chiral HPLC (e.g., using Chiralpak® columns) with UV detection at 254 nm resolves enantiomers. Compare retention times with standards. Circular dichroism (CD) spectroscopy further confirms absolute configuration, particularly for the cinnamoyl group’s E/Z isomerism .

Methodological Notes

- Structural Analogues : Referenced piperazine derivatives (e.g., 2-(4-chlorobenzyl)pyridazin-3-one , furan-piperazine hybrids ) provide indirect insights into synthesis and activity.

- Data Integration : Combined crystallographic , synthetic , and computational data to ensure methodological rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products